molecular formula C15H15NO3 B13677860 5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene

5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene

Cat. No.: B13677860
M. Wt: 257.28 g/mol
InChI Key: ZXVWSVQMDQATEU-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene is an organic compound with a benzene ring substituted with a benzyloxy group, two methyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene typically involves the nitration of 5-(benzyloxy)-1,3-dimethylbenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1,3-dimethyl-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 5-(Benzyloxy)-2-hydroxybenzaldehyde
  • 5-(Benzyloxy)-2-nitrobenzaldehyde

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1,3-dimethyl-2-nitro-5-phenylmethoxybenzene

InChI

InChI=1S/C15H15NO3/c1-11-8-14(9-12(2)15(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI Key

ZXVWSVQMDQATEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)OCC2=CC=CC=C2

Origin of Product

United States

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